Cycleanine

Descripción general

Descripción

La cicleánina es un alcaloide bisbencilisoquinolínico aislado de la planta Stephania. Es conocida por sus propiedades de antagonista selectivo del calcio vascular, lo que la convierte en un compuesto de interés en varios campos científicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la cicleánina implica varios pasos. Un método incluye el uso de trietilentetramina como materia prima, que se refina y se hace reaccionar con metilglioxal para obtener un intermedio. Este intermedio se somete a cierre de anillo con glioxal, seguido de reducción con borohidruro de sodio para obtener un intermedio ciclado. Los pasos finales implican la hidrólisis ácida y el ajuste del pH para disociar la cicleánina .

Métodos de producción industrial: Otro método implica la adición de un solvente, un agente de expansión de anillos y un catalizador de unión ácida al producto intermedio diimidazolina. La reacción se lleva a cabo bajo atmósfera de gas inerte, seguida de destilación al vacío, adición de agua y un catalizador alcalino, y reacciones adicionales para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La cicleánina se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Típicamente involucra reactivos como permanganato de potasio o trióxido de cromo.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio se usan comúnmente.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Introduction to Cycleanine

This compound is a natural alkaloid derived from the plant Triclisia subcordata, traditionally used in Nigerian herbal medicine for treating malaria. Its chemical structure and biological properties have garnered attention for potential therapeutic applications, particularly in the fields of antimalarial and anticancer treatments. This article explores the applications of this compound, focusing on its efficacy against malaria and its potential as an anticancer agent, supported by comprehensive data and case studies.

In Vitro and In Vivo Efficacy

This compound exhibits significant antiplasmodial activity against Plasmodium falciparum, especially strains resistant to chloroquine. In vitro studies have shown that this compound has a 50% inhibitory concentration (IC50) in the low micromolar range, demonstrating its potential as an effective antimalarial agent.

Key Findings:

- In Vitro Activity : this compound's IC50 values were comparable to those of semisynthetic analogues, indicating its effectiveness against resistant strains .

- In Vivo Studies : In murine models infected with Plasmodium berghei, this compound demonstrated a dose-dependent reduction in parasitemia (the presence of parasites in the blood) and increased mean survival times (MST) compared to untreated controls. The LD50 (lethal dose for 50% of subjects) was determined to be 4.5 g/kg, indicating a favorable safety profile .

Efficacy Data

The following table summarizes the effects of this compound on parasitemia and survival rates in murine malaria models:

| Treatment | Dose (mg/kg/day) | Parasitemia after 96 h (%) | Suppression of Parasitemia (%) | MST (days) |

|---|---|---|---|---|

| Untreated Control | - | 28.3 ± 1.8 | - | 12 |

| This compound | 25 | 15.7 ± 1.8 | 44.7 | 24.7 ± 1.1 |

| This compound | 50 | 3.8 ± 0.7 | 86.5 | 28.2 ± 0.9 |

| Chloroquine | 5 | 2.0 ± 0.8 | 94.0 | 30 |

Metabolic Pathways

This compound undergoes significant metabolic transformations, including hydroxylation, dehydrogenation, and demethylation, which were identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Twelve novel metabolites were detected post-administration, providing insights into its pharmacokinetics and potential interactions .

Anticancer Applications

Recent studies have investigated the potential of this compound and its derivatives in cancer therapy, particularly against ovarian cancer.

Cytotoxicity Studies

Two analogues of this compound demonstrated enhanced potency against human ovarian cancer cell lines compared to unmodified this compound:

- Cytotoxicity Results : The IC50 values for these analogues ranged from 3.6 µM to 6.3 µM, significantly lower than that of this compound itself, which had an IC50 between 7 µM and 14 µM .

Summary of Findings

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 7 - 14 | OVCAR-8 |

| Analogue A | 3.6 - 5.2 | A2780 |

| Analogue B | 5.6 - 6.3 | IGROV-1 |

Mecanismo De Acción

La cicleánina ejerce sus efectos principalmente actuando como un bloqueador de los canales de calcio. Inhibe la entrada de iones calcio en las células del músculo liso vascular, lo que lleva a la vasodilatación y a la reducción de la presión arterial. Además, se ha demostrado que inhibe la poli (ADP-ribosa) polimerasa-1 (PARP1), una enzima clave involucrada en la reparación del ADN y la carcinogénesis .

Comparación Con Compuestos Similares

La cicleánina es similar a otros alcaloides bisbencilisoquinolínicos como la cefarantina, la fangchinolina y la tetrandrina. Es única en sus propiedades de antagonista selectivo del calcio y su potencial como inhibidor de PARP1 . Estas características la convierten en un compuesto valioso para futuras investigaciones y desarrollo en varios campos científicos.

Actividad Biológica

Cycleanine is a BBIQ (berberine-type) alkaloid predominantly found in Triclisia subcordata, a plant traditionally used in Nigerian medicine for treating malaria. Recent research has focused on its biological activity, particularly its antimalarial properties. This article reviews the findings from various studies, highlighting this compound's efficacy, safety profile, metabolic pathways, and potential for further development.

Antimalarial Efficacy

This compound has demonstrated significant antimalarial activity in both in vitro and in vivo studies. It has been tested against various strains of Plasmodium, including P. falciparum and P. berghei.

In Vitro Studies

In vitro assessments of this compound's antiplasmodial activity revealed that it exhibits low micromolar concentrations with a 50% inhibitory concentration (IC50) comparable to other known antimalarials. The efficacy was measured using a SYBR green fluorescence assay against chloroquine-resistant strains of P. falciparum. Notably, two semisynthetic analogues of this compound showed improved potency and selectivity compared to the parent compound .

In Vivo Studies

This compound's in vivo efficacy was evaluated using murine models infected with P. berghei. The results indicated that this compound significantly suppressed parasitemia and increased mean survival times (MST) when administered at doses of 25 mg/kg and 50 mg/kg.

Table 1: In Vivo Antimalarial Activity of this compound

| Treatment | Dose (mg/kg/day) | Parasitemia after 96h (%) | Suppression of Parasitemia (%) | MST (days) |

|---|---|---|---|---|

| Untreated Control | - | 28.3 ± 1.8 | - | 12 |

| This compound | 25 | 15.7 ± 1.8 | 44.7 | 24.7 ± 1.1 |

| This compound | 50 | 3.8 ± 0.7 | 86.5 | 28.2 ± 0.9 |

| Chloroquine | 5 | 2.0 ± 0.8 | 94.0 | 30 |

Values are expressed as mean ± SEM (n = 6 in each group). Significant differences relative to untreated control are indicated (p < 0.001) .

Safety Profile

The acute median lethal dose (LD50) of this compound was determined to be approximately 4.5 g/kg in mice, indicating a promising safety profile for further exploration in therapeutic contexts .

Metabolism and Pharmacokinetics

Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential. Recent studies utilized high-performance liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) to identify metabolites formed after administration.

Metabolic Pathways

This compound undergoes several metabolic transformations, including:

- Hydroxylation

- Dehydrogenation

- Demethylation

Twelve novel metabolites were detected post-administration, providing insights into its pharmacokinetics and potential interactions within biological systems .

Case Studies and Clinical Implications

While comprehensive clinical studies on this compound are still limited, the existing data suggest its potential as a lead compound for developing new antimalarial therapies, especially given the increasing resistance to conventional treatments like chloroquine.

Future Directions

Further research is warranted to:

- Explore the full spectrum of biological activities beyond antimalarial effects.

- Investigate the mechanisms underlying its pharmacological effects.

- Assess long-term safety and efficacy in human subjects.

Propiedades

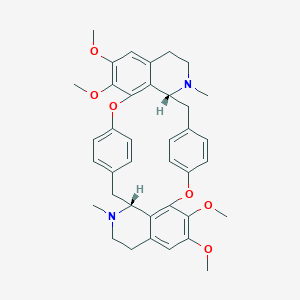

IUPAC Name |

(11R,26R)-4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOXEUSGZWSCQL-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199740 | |

| Record name | Cycleanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-94-5 | |

| Record name | (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,6,17,18-tetramethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycleanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycleanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8R5T4KQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.